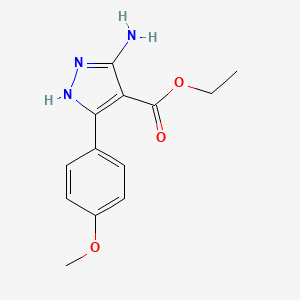

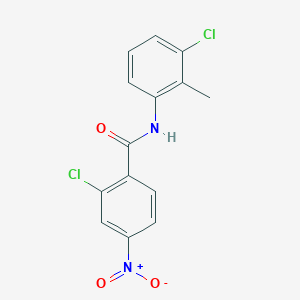

![molecular formula C23H18BrN5OS B5598404 N'-(3-溴苄叉亚胺基)-2-[(4,5-二苯基-4H-1,2,4-三唑-3-基)硫代]乙酰肼](/img/structure/B5598404.png)

N'-(3-溴苄叉亚胺基)-2-[(4,5-二苯基-4H-1,2,4-三唑-3-基)硫代]乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds similar to "N'-(3-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide" belong to the hydrazone and triazole categories, which are known for their diverse pharmacological activities and potential applications in material science. Their synthesis typically involves the condensation of hydrazides with aldehydes or ketones, leading to various derivatives with significant chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds involves stepwise reactions starting with the formation of acetohydrazide precursors, followed by reactions with various aldehydes to form hydrazone derivatives. These reactions are characterized by their specificity and yield compounds with precise molecular structures. For example, acetohydrazides are reacted with benzaldehydes in the presence of catalysts to form the desired hydrazone compounds (Li Wei-hua et al., 2006).

Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using techniques like X-ray diffraction, NMR, and IR spectroscopy. These analyses reveal the geometric configuration, molecular orientation, and specific functional groups present in the compound, providing insights into the compound's reactivity and properties. For instance, X-ray diffraction has been used to determine the crystalline structure and confirm the molecular configuration of related hydrazone compounds (G. Sheng et al., 2015).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclization, alkylation, and heterocyclization, leading to the formation of new rings and functional groups. These reactions expand the chemical diversity and potential applications of these compounds in different fields. The reactivity is often influenced by the presence of substituents on the phenyl rings and the nature of the triazole and hydrazone groups (A. Rybakova et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the behavior of these compounds under different conditions. These properties are determined using various analytical methods and are essential for the compound's application in material science and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and interaction with biological systems, are central to the application of these compounds. Studies often focus on their potential as inhibitors, their antimicrobial activity, and their interaction with metals and enzymes, which could lead to applications in medicine and industry.

For more in-depth information on each aspect of similar compounds, the following references provide valuable insights:

- Synthesis and crystal structure: (Li Wei-hua et al., 2006).

- Chemical reactions and urease inhibition: (G. Sheng et al., 2015).

- Alkylation and heterocyclization: (A. Rybakova et al., 2020).

科学研究应用

抗癌活性

与 N'-(3-溴苄叉亚胺基)-2-[(4,5-二苯基-4H-1,2,4-三唑-3-基)硫代]乙酰肼相关的化合物已被合成并评估其作为抗癌剂的潜力。苯并噻唑 (BT) 的衍生物已显示出对各种癌细胞系(包括大鼠脑胶质瘤、人肺腺癌、人乳腺腺癌和人结直肠腺癌)显着的抗癌活性。这些化合物通过涉及 4-取代苯甲醛衍生物的多步骤工艺合成,并通过 MTT 测定和 DNA 合成抑制研究调查其细胞毒活性。还进行了流式细胞术分析以识别癌细胞的死亡途径,强调了化合物对致癌细胞系优于健康细胞的选择性 (Osmaniye 等人,2018)。

抗菌和抗氧化活性

类似化合物的另一个重要应用涉及它们的抗菌和抗氧化特性。源自 2-[3-(4-氯苯基)-5-(4-甲氧基苄基)-4H-1,2,4-三唑-4-基]乙酰肼的新型杂环化合物已被合成并显示出有效抑制脂肪酶和 α-葡萄糖苷酶。这些化合物表现出显着的抗脂肪酶活性,IC50 值显示出有效的抑制效果,这可以用于治疗与酶功能障碍相关的疾病。此外,该化合物表现出显着的抗 α-葡萄糖苷酶活性,表明在管理糖尿病和相关代谢疾病方面具有潜在应用 (Bekircan 等人,2015)。

糖尿病管理

对 N'-芳基亚胺基-2-((7-甲基苯并[4,5]噻唑并[2,3-c][1,2,4]三唑-3-基)硫代)乙酰肼的合成、II 型糖尿病抑制活性和抗菌评估的研究揭示了具有有效体外 II 型糖尿病抑制能力的化合物。这些衍生物,特别是前体和乙酰肼化合物,显示出与标准药物阿卡波糖相当的活性,表明它们作为糖尿病管理中有效剂的潜力。此外,这些化合物对各种菌株表现出显着的抗菌活性,突出了它们在医药应用中的双重效用 (Mor 等人,2022)。

属性

IUPAC Name |

N-[(E)-(3-bromophenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrN5OS/c24-19-11-7-8-17(14-19)15-25-26-21(30)16-31-23-28-27-22(18-9-3-1-4-10-18)29(23)20-12-5-2-6-13-20/h1-15H,16H2,(H,26,30)/b25-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAWNSHKNNEINI-MFKUBSTISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5598367.png)

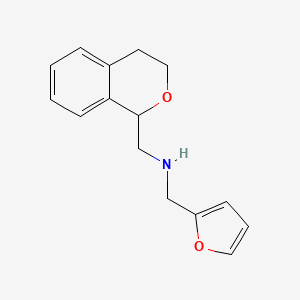

![3-(1H-imidazol-2-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5598368.png)

![2-methyl-4-(4-{[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5598375.png)

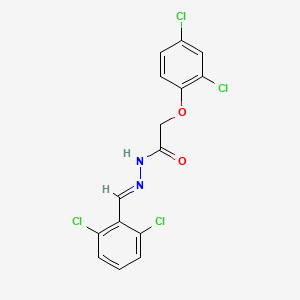

![4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-1,3-phenylene di(2-furoate)](/img/structure/B5598383.png)

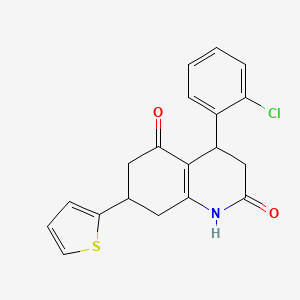

![1-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}ethanone](/img/structure/B5598397.png)

![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-3H-imidazo[4,5-b]pyridine](/img/structure/B5598406.png)

![2-(4-allyl-2-methoxyphenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5598416.png)

![N-(4-bromophenyl)-2-[(1-ethyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5598417.png)

![1-(2-methoxyphenyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5598420.png)